molecular formula C15H12N2O2S B370744 N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide CAS No. 200726-39-2

N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide

Cat. No. B370744
M. Wt: 284.3g/mol
InChI Key: UPIAKWZLXTWRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06720344B2

Procedure details

The present example sets forth a method whereby the benzthiozole compounds may be obtained. However, other methods may be used in the practice of the present invention. A solution of 4.5 g of 2-aminobenzthiazole in 40 mL of dichloromethane and 10 mL of pyridine was cooled in an ice bath. To this cooled solution was slowly added a solution of 2-methoxybenzoyl chloride in 10 mL of dichloromethane. The resulting mixture was stirred for 3 hours while the ice bath slowly warmed to room temperature. The reaction mixture was diluted with 200 mL of ethyl acetate and washed with 1 N HCl (2×50 mL), saturated NaHCO3 (1×40 mL), and saturated NaCl (1×50 mL). After drying over Na2SO4, the solution containing the crude product was filtered and evaporated to dryness. The resulting 8.0 g of white solid was recrystalized from ethyl acetate to afford 4.0 g of 2-(2 methoxybenzoylamino)benzthiazole as white crystals, mp 196-197° C., as first crop.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH3:11][O:12][C:13]1[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=1[C:15](Cl)=[O:16]>ClCCl.N1C=CC=CC=1.C(OCC)(=O)C>[CH3:11][O:12][C:13]1[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=1[C:15]([NH:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1)=[O:16]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC=C2
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be obtained
WASH
Type
WASH
Details
washed with 1 N HCl (2×50 mL), saturated NaHCO3 (1×40 mL), and saturated NaCl (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4
ADDITION
Type
ADDITION
Details
the solution containing the crude product
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting 8.0 g of white solid was recrystalized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)NC=2SC3=C(N2)C=CC=C3)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.